(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine
CAS No.:
Cat. No.: VC18730760
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F4N |
|---|---|
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | (1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
| Standard InChI Key | XTBKFZDHIZYROB-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)C(F)(F)F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted at the 2-position with fluorine and at the 4-position with a trifluoromethyl (–CF₃) group. An ethanamine moiety (–CH₂NH₂) is attached to the benzene ring at the 1-position, with the (S)-configuration imparting chirality . This arrangement creates a sterically and electronically diverse scaffold, enabling selective interactions with biological targets.
Table 1: Key Molecular Properties
Stereochemical Significance
Chirality critically influences the compound’s biochemical behavior. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, a property leveraged in asymmetric synthesis and drug design . Computational models suggest that the spatial orientation of the amine group modulates interactions with enzymatic pockets.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically involves multi-step organic reactions:
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Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic substitution using trifluoromethylating agents like CF₃I.
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Fluorination: Directed ortho-fluorination employing Selectfluor® or similar reagents.
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Reductive Amination: Conversion of a ketone intermediate to the primary amine using sodium cyanoborohydride (NaBH₃CN).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃I, CuCl, DMF, 80°C | 72 |
| Fluorination | Selectfluor®, CH₃CN, RT | 65 |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | 58 |
Industrial Production Challenges
Scaling up synthesis requires optimizing catalyst efficiency (e.g., chiral ligands for enantioselective amination) and minimizing waste from fluorine-containing byproducts. Continuous-flow reactors have shown promise in improving yield and reproducibility.
Physicochemical Properties
Solubility and Stability
(S)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is lipophilic (logP ≈ 2.8), with limited aqueous solubility (0.12 mg/mL at 25°C) . It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, necessitating storage at –20°C in amber vials .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 1H), 7.52 (d, J = 10.8 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 1.52 (d, J = 6.8 Hz, 3H).
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¹⁹F NMR (376 MHz, CDCl₃): δ –62.4 (CF₃), –112.7 (Ar–F).
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a building block for protease inhibitors and kinase modulators. Its chiral center is critical in designing enantiopure drugs to reduce off-target effects .
Materials Science
Fluorine’s electron-withdrawing properties make the compound a candidate for liquid crystals and organic semiconductors. Studies report a dielectric constant of 3.1 at 1 kHz, suitable for insulating layers in microelectronics.
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